(4-Chloro-3-fluorophenyl)trimethylsilane
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Overview
Description
(4-Chloro-3-fluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)trimethylsilane typically involves the reaction of 4-chloro-3-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Chloro-3-fluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Industry: It finds applications in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the chlorine and fluorine atoms can undergo substitution or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
1-(Trimethylsilyl)-4-chlorobenzene: Similar structure but lacks the fluorine atom.
1-(Trimethylsilyl)-4-fluorobenzene: Similar structure but lacks the chlorine atom.
1-(Trimethylsilyl)-3-chloro-4-fluorobenzene: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness: (4-Chloro-3-fluorophenyl)trimethylsilane is unique due to the specific combination and positions of the trimethylsilyl, chlorine, and fluorine substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClFSi/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAPBMMQNIKLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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